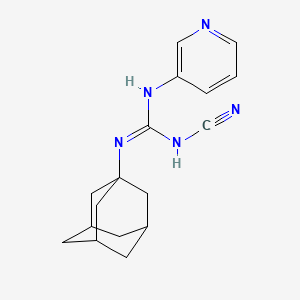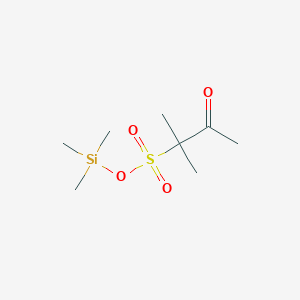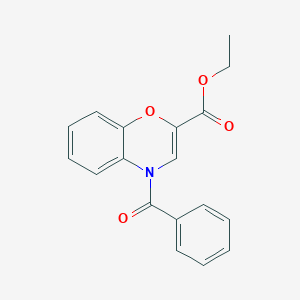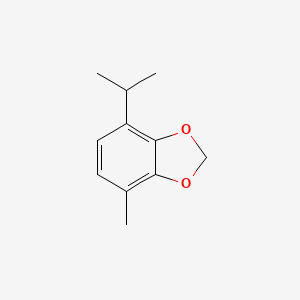
13,14-Diazatricyclo(8.2.1.14,7)tetradeca-4,6,10,12-tetraene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
13,14-Diazatricyclo(82114,7)tetradeca-4,6,10,12-tetraene is a complex organic compound with the molecular formula C12H14N2 This compound is characterized by its unique tricyclic structure, which includes two nitrogen atoms and multiple double bonds
Preparation Methods
The synthesis of 13,14-Diazatricyclo(8.2.1.14,7)tetradeca-4,6,10,12-tetraene typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to facilitate the formation of the tricyclic structure. Industrial production methods may involve scaling up these laboratory procedures, optimizing reaction conditions for higher yields and purity.
Chemical Reactions Analysis
13,14-Diazatricyclo(8.2.1.14,7)tetradeca-4,6,10,12-tetraene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of double bonds.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
13,14-Diazatricyclo(8.2.1.14,7)tetradeca-4,6,10,12-tetraene has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a subject of study in biological systems, particularly in understanding its interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: The compound is used in the development of new materials with specific properties, such as polymers and resins.
Mechanism of Action
The mechanism by which 13,14-Diazatricyclo(8.2.1.14,7)tetradeca-4,6,10,12-tetraene exerts its effects involves its interaction with molecular targets, such as enzymes and receptors. The compound’s tricyclic structure allows it to fit into specific binding sites, modulating the activity of these targets. Pathways involved may include signal transduction and metabolic processes.
Comparison with Similar Compounds
Similar compounds to 13,14-Diazatricyclo(8.2.1.14,7)tetradeca-4,6,10,12-tetraene include:
13,14-Dioxatricyclo(8.2.1.14,7)tetradeca-4,6,10,12-tetraene: This compound has a similar tricyclic structure but contains oxygen atoms instead of nitrogen.
This compound: Another variant with slight modifications in the tricyclic framework.
The uniqueness of this compound lies in its specific arrangement of nitrogen atoms and double bonds, which confer distinct chemical properties and reactivity.
Properties
CAS No. |
73650-67-6 |
|---|---|
Molecular Formula |
C12H14N2 |
Molecular Weight |
186.25 g/mol |
IUPAC Name |
13,14-diazatricyclo[8.2.1.14,7]tetradeca-1(12),4,6,10-tetraene |
InChI |
InChI=1S/C12H14N2/c1-2-10-7-8-12-4-3-11(14-12)6-5-9(1)13-10/h1-4,13-14H,5-8H2 |
InChI Key |
ACKCVPCEULGAGV-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=CC=C(N2)CCC3=CC=C1N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



methanone](/img/structure/B14463638.png)
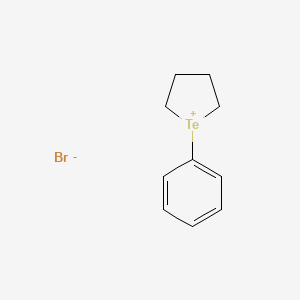
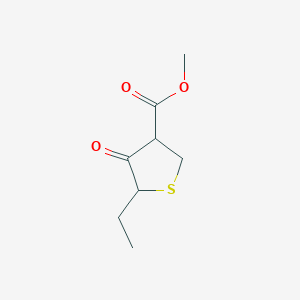
![Benzenesulfonic acid, 2-[2-(4-amino-2-sulfophenyl)ethenyl]-5-[[1-[[(2-methoxyphenyl)amino]carbonyl]-2-oxopropyl]azo]-, disodium salt](/img/structure/B14463650.png)
![Triphenyl[2-(trimethylsilyl)phenyl]stibanium chloride](/img/structure/B14463656.png)
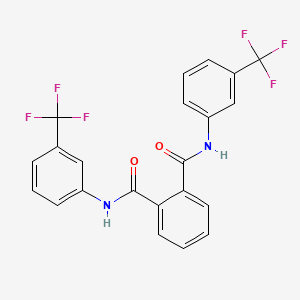
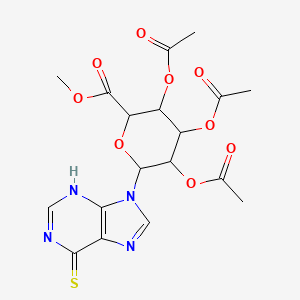
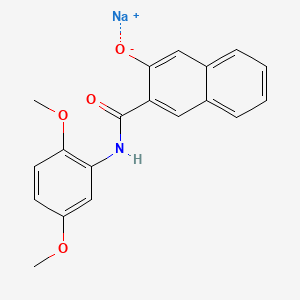
![5-Methoxy-7,12-dimethyl-5,6-dihydrobenzo[a]anthracen-6-ol](/img/structure/B14463678.png)
